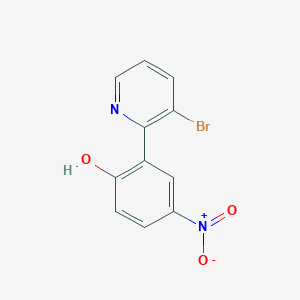
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound that features a bromopyridine moiety and a nitrocyclohexadienone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of 3-bromopyridine derivatives with nitrocyclohexadienone precursors. One common method involves the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically involve large-scale reactions using similar reagents and conditions as those used in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its bromopyridine and nitrocyclohexadienone moieties. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions, affecting the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
N-(Pyridin-2-yl)amides: Synthesized from α-bromoketones and 2-aminopyridine, these compounds have varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: Formed from bromoketones and 2-aminopyridine under different conditions, these compounds are versatile intermediates in organic synthesis.
Uniqueness
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of a bromopyridine ring and a nitrocyclohexadienone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
83702-39-0 |
|---|---|
Formule moléculaire |
C11H7BrN2O3 |
Poids moléculaire |
295.09 g/mol |
Nom IUPAC |
2-(3-bromopyridin-2-yl)-4-nitrophenol |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-2-1-5-13-11(9)8-6-7(14(16)17)3-4-10(8)15/h1-6,15H |
Clé InChI |
IYSHUVVXEJLFDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
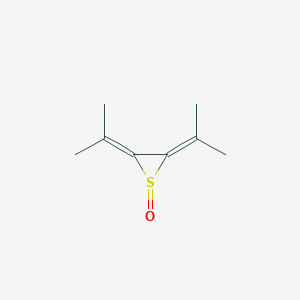
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)



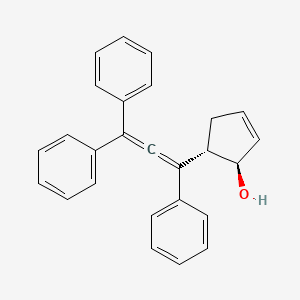

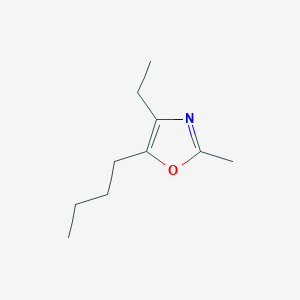
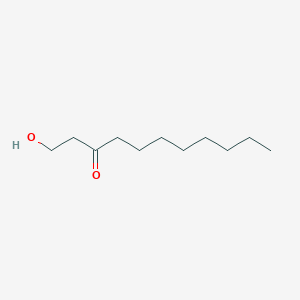
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)
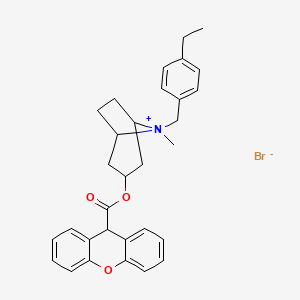
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
